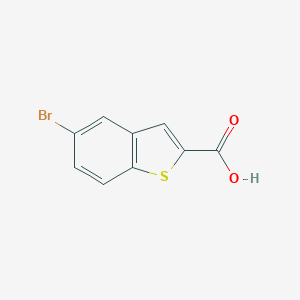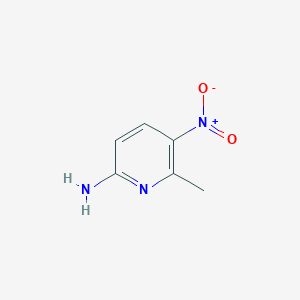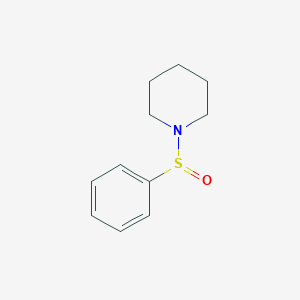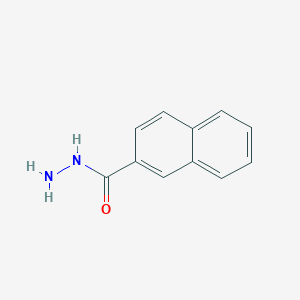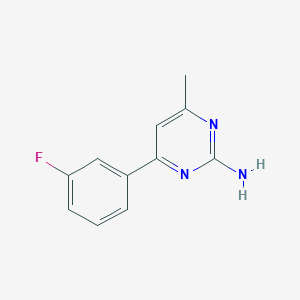
1-Methylacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylacridine is a heterocyclic organic compound with the chemical formula C14H11N. It is a yellowish solid that is soluble in organic solvents like ethanol, acetone, and benzene. This compound is widely used in scientific research due to its unique properties and structure.
Mecanismo De Acción
The mechanism of action of 1-Methylacridine varies depending on its application. As a fluorescent probe, it intercalates into DNA and RNA and emits fluorescence upon excitation. As a photosensitizer, it generates singlet oxygen upon irradiation, which causes cell death in cancer cells. As a ligand for metal ions, it forms coordination complexes that have unique properties. As an anti-inflammatory and antioxidant agent, it scavenges free radicals and inhibits the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-Methylacridine has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Furthermore, it has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methylacridine has several advantages for lab experiments. It is easy to synthesize and purify, has high stability, and is readily available. However, it also has some limitations. It is toxic and can cause skin irritation and respiratory problems. It is also sensitive to light and air, which can affect its properties.
Direcciones Futuras
There are several future directions for the study of 1-Methylacridine. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the study of its potential as a photosensitizer for photodynamic therapy. Furthermore, its potential as a ligand for metal ions in catalysis and materials science can be explored. The study of its anti-inflammatory and antioxidant properties can also be further investigated.
Métodos De Síntesis
The synthesis of 1-Methylacridine can be achieved through several methods. One of the most common methods is the Skraup synthesis, which involves the condensation of N-methylanthranilic acid with glycerol and sulfuric acid. Another method involves the reaction of 9-chloro-1-methylacridinium perchlorate with sodium methoxide in methanol. These methods yield 1-Methylacridine with high purity and yield.
Aplicaciones Científicas De Investigación
1-Methylacridine has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, it has been used as a ligand for metal ions in coordination chemistry. 1-Methylacridine has also been studied for its anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
54116-90-4 |
|---|---|
Nombre del producto |
1-Methylacridine |
Fórmula molecular |
C14H11N |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
1-methylacridine |
InChI |
InChI=1S/C14H11N/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-9H,1H3 |
Clave InChI |
VXGOQVMIGNMUGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
SMILES canónico |
CC1=CC=CC2=NC3=CC=CC=C3C=C12 |
Otros números CAS |
54116-90-4 23043-41-6 |
Solubilidad |
6.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
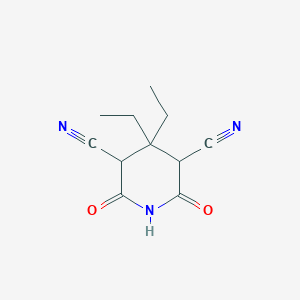
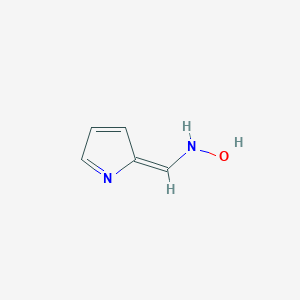
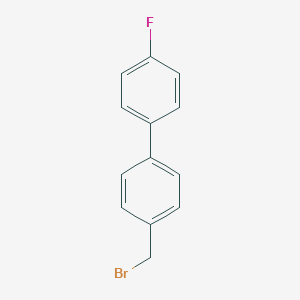


![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
